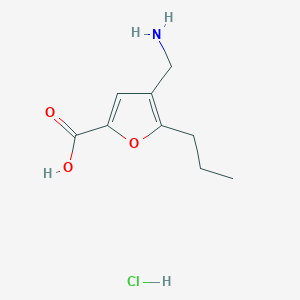

4-Aminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

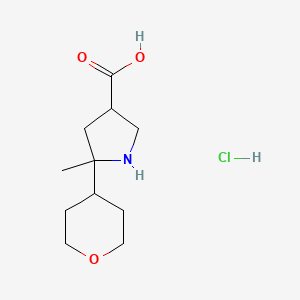

Molecular Structure Analysis

The molecular structure of APFC HCl consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is an aminomethyl group (NH2CH2-) and a propyl group (CH2CH2CH3). The compound also contains a carboxylic acid group (COOH) and a hydrochloride group (HCl).Chemical Reactions Analysis

Furan compounds, including APFC HCl, can undergo various chemical reactions. For example, they can undergo re-hydration, a reaction that leads to acyclic products . Additionally, they can participate in anti-Markovnikov hydromethylation, a valuable transformation .Scientific Research Applications

Antibacterial Activity

Furan derivatives, including 4-Aminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride, have shown significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . For instance, furan-containing compounds have been employed as medicines in a number of distinct disease areas .

Antimicrobial Drugs

Furan-containing compounds are powerful tools in the fight against bacterial strain-caused infection . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Biobased Ion-Exchange Polyamides

4-Aminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride can be used in the synthesis of biobased ion-exchange polyamides . These polyamides are synthesized by interfacial polymerization of bisfuran diamine monomer . The bisfuran polyamides are generally considered hydrophilic, with an observed swelling capacity range from 108 to 192% .

Thermal Properties

The thermal properties of the bisfuran polyamides, synthesized using 4-Aminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride, were studied with differential scanning calorimetry and thermal gravimetric analysis . The glass transition values were ranged from 162.2 to 122.1 °C, and the 1% mass loss at temperatures was above 215 °C .

Monomer for Biobased Aromatic Polyamides

5-(Aminomethyl)furan-2-carboxylic acid (AMFCA), which can be converted from 4-Aminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride, is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides .

Research Use

4-Aminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride is used for research purposes . It’s not intended for diagnostic or therapeutic use .

Mechanism of Action

Target of Action

It is mentioned that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or enzymes, possibly altering their function or structure.

Result of Action

properties

IUPAC Name |

4-(aminomethyl)-5-propylfuran-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-2-3-7-6(5-10)4-8(13-7)9(11)12;/h4H,2-3,5,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSOVYSCXPRWPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(O1)C(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2489437.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)

![1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2489446.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489447.png)

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2489451.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2489457.png)